S1RA hydrochloride
Overview
Description
It has a reported binding affinity of Ki = 17.0 ± 7.0 nM and is selective over the sigma-2 receptor and against a panel of other 170 receptors, enzymes, transporters, and ion channels . This compound has shown efficacy in relieving neuropathic pain and pain in other sensitizing conditions, associated with an improvement of the emotional negative state .
Mechanism of Action
- S1RA hydrochloride is a selective σ1 receptor antagonist . The σ1 receptor is a unique ligand-regulated chaperone that modulates the activity of several proteins, including various receptors (e.g., NMDA receptor, IP3 receptor) and ion channels (e.g., K+ or Ca2+ channels).
- In preclinical pain models, S1RA inhibits neuropathic pain and activity-induced spinal sensitization .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
S1RA hydrochloride plays a crucial role in biochemical reactions by selectively binding to sigma-1 receptors. These receptors are involved in modulating various cellular processes, including ion channel regulation and neurotransmitter release. This compound exhibits high affinity for sigma-1 receptors with a Ki value of 17 nM, while showing good selectivity against sigma-2 receptors (Ki > 1000 nM) . Additionally, this compound acts as a human 5-HT2B receptor antagonist with an IC50 value of 4.7 μM . This interaction profile suggests that this compound can modulate pain signaling pathways and potentially alleviate neuropathic pain .
Cellular Effects
This compound influences various types of cells and cellular processes. In neuronal cells, it has been shown to inhibit activity-induced spinal sensitization, which is a key mechanism underlying chronic pain . By blocking sigma-1 receptors, this compound can reduce the release of pro-inflammatory cytokines and modulate calcium signaling pathways, thereby impacting cell signaling and gene expression . This compound also affects cellular metabolism by altering the activity of enzymes involved in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to sigma-1 receptors, which are located in the endoplasmic reticulum and mitochondria-associated membranes . Upon binding, this compound inhibits the chaperone activity of sigma-1 receptors, leading to reduced calcium influx and decreased activation of downstream signaling pathways . This inhibition results in the modulation of pain perception and reduction of neuropathic pain symptoms . Additionally, this compound can influence gene expression by altering the transcriptional activity of sigma-1 receptor-associated proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . In vivo studies indicate that repeated administration of this compound does not lead to significant pharmacodynamic tolerance, suggesting sustained efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces neuropathic pain without causing significant adverse effects . At higher doses, this compound can induce mild sedation and motor impairment . Threshold effects have been observed, where doses above a certain level do not significantly enhance the analgesic effects but increase the risk of side effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with sigma-1 receptors. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms . This metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of this compound is influenced by its lipophilicity, which enables it to penetrate cellular membranes and reach intracellular sigma-1 receptors .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and mitochondria-associated membranes, where sigma-1 receptors are abundant . This subcellular localization is crucial for its activity, as it allows this compound to modulate calcium signaling and protein folding processes . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
Preparation Methods
The synthesis of E-52862 hydrochloride involves the preparation of 4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine. The synthetic route includes the reaction of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazole with 2-chloroethylmorpholine under specific reaction conditions . The industrial production methods for E-52862 hydrochloride are not widely documented, but it is typically synthesized in a laboratory setting for research purposes.
Chemical Reactions Analysis
E-52862 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
E-52862 hydrochloride has several scientific research applications, including:
Chemistry: Used as a selective sigma-1 receptor antagonist in various chemical studies.
Biology: Investigated for its role in modulating sigma-1 receptors in biological systems.
Medicine: Explored for its potential in treating neuropathic pain and enhancing opioid analgesia.
Industry: Utilized in the development of new therapeutic agents targeting sigma-1 receptors.
Comparison with Similar Compounds
E-52862 hydrochloride is unique in its high selectivity for sigma-1 receptors over sigma-2 receptors and other receptors, enzymes, transporters, and ion channels . Similar compounds include:
Sigma-1 receptor antagonists: Compounds that also target sigma-1 receptors but may have different selectivity profiles.
Sigma-2 receptor antagonists: Compounds that target sigma-2 receptors, which have different biological roles compared to sigma-1 receptors.
E-52862 hydrochloride stands out due to its high selectivity and efficacy in preclinical studies .
Properties
IUPAC Name |
4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRYQZBTQDMGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265917-14-3 | |
Record name | E-52862 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265917143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-52862 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XZ7850YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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